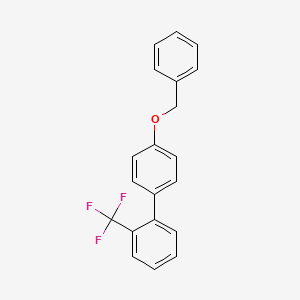

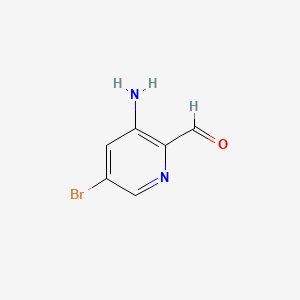

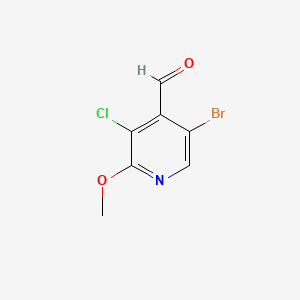

![molecular formula C7H4BrClN2 B582230 6-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1296224-01-5](/img/structure/B582230.png)

6-Bromo-3-chloroimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-3-chloroimidazo[1,2-a]pyridine” is used in organic syntheses and as pharmaceutical intermediates . It is a compound with the molecular formula C7H4BrClN2 .

Synthesis Analysis

The synthesis of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been well studied in the past decade because of its importance as a bioactive scaffold . Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines (2.0 equiv) with CsF (1.0 equiv), and BnNEt3 Cl (10 mol %) in DMSO at 100°C (24 hours) gave the corresponding C-6 aminated products in excellent isolated yields (79–98%; ave. yield = 92%) .

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been studied using various techniques. The molecular formula is C7H4BrClN2, and the InChI key is LIBKDAUSMLPFBF-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . There was a fierce competition between amidation and bromination, and iodine played an extremely important role in this C–C bond cleavage reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” include a molecular weight of 231.48 g/mol, a topological polar surface area of 17.3 Ų, and a complexity of 155 . The compound is considered solid in form .

科学的研究の応用

- This compound is used as an intermediate in organic synthesis . The specifics of its use can vary widely depending on the particular synthesis process it’s being used in.

- A related compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been developed to monitor pH value in acidic conditions (3.0–7.0) . The probe shows an extremely short response time (less than 10 seconds) and high selectivity . It has been successfully applied to detect intracellular H+ in yeast .

Organic Synthesis Intermediate

pH Monitoring

Anti-Tuberculosis Agents

- Imidazopyridine, which includes 6-Bromo-3-chloroimidazo[1,2-a]pyridine, is also useful in material science because of its structural character .

- This compound can be used in the synthesis of other complex compounds. For example, it has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .

Material Science

Synthesis of Other Compounds

Antimicrobial Agents

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ingestion and inhalation .

将来の方向性

The future directions for “6-Bromo-3-chloroimidazo[1,2-a]pyridine” could involve further exploration of its synthesis and potential applications. Given its importance as a bioactive scaffold, there may be opportunities for developing new synthetic pathways and exploring its potential pharmaceutical applications .

特性

IUPAC Name |

6-bromo-3-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWMBCKAGFPRTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloroimidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

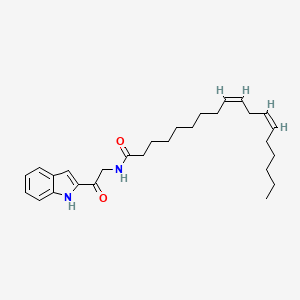

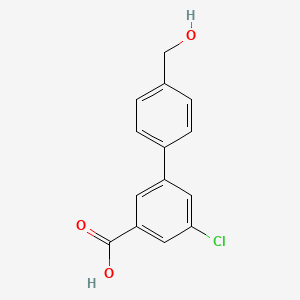

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)

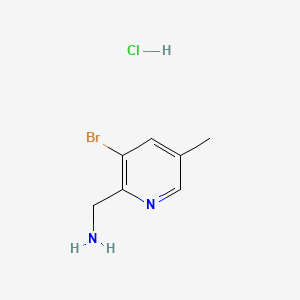

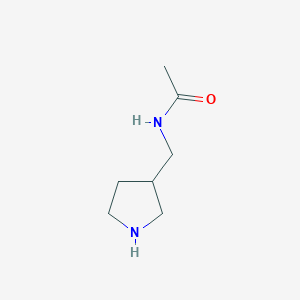

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)

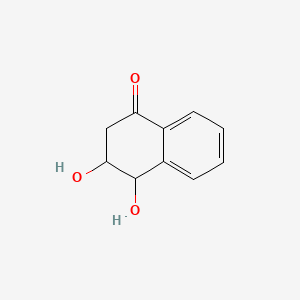

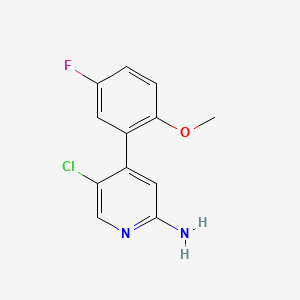

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)